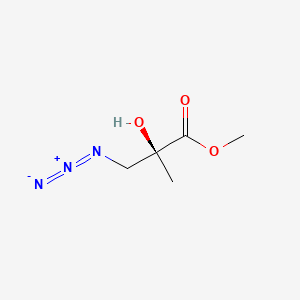

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQXKZFIXWPKR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN=[N+]=[N-])(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652442 | |

| Record name | Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549504-45-2 | |

| Record name | Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester typically involves the reaction of a suitable precursor with azide reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide (NaN₃) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, forming different derivatives depending on the reagents used.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: H₂ gas, palladium on carbon (Pd/C) catalyst, room temperature.

Substitution: Sodium azide (NaN₃), DMF, elevated temperatures.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine derivative.

Substitution: Formation of various azido-substituted derivatives.

Scientific Research Applications

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (2R)-2-Azido-3-hydroxy-2-methyl-propanoic Acid Methyl Ester

The (2R)-enantiomer shares the same functional groups but differs in stereochemistry at the C2 position. Key differences include:

- Applications : Both enantiomers are research-grade chemicals, but the (2S)-form is more commonly referenced in synthetic pathways, possibly due to its compatibility with enzyme-active sites or chiral catalysts.

Table 1: Enantiomeric Comparison

Functional Group Analogues: Methyl Esters with Azide or Hydroxyl Groups

8-O-Acetylshanzhiside Methyl Ester

- Structure : Contains a methyl ester and acetylated hydroxyl groups but lacks an azide moiety.

- Applications : Used as a reference standard, pharmacological agent, and food/cosmetic ingredient, unlike the azide-containing (2S)-compound, which is restricted to lab research .

Fatty Acid Methyl Esters (FAMEs)

Compounds like hexadecanoic acid methyl ester (palmitic acid methyl ester) and 9-octadecenoic acid methyl ester (oleic acid methyl ester) are structurally distinct but share the methyl ester group.

- Role in Research : FAMEs are used in GC-MS analysis for lipid profiling (e.g., liver and plasma studies ), whereas the (2S)-compound’s azide group enables bioorthogonal reactions (e.g., protein labeling) .

Table 2: Functional Group Comparison

Reactivity and Stability

The azide group in the (2S)-compound confers unique reactivity:

- Click Chemistry: Reacts with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a property absent in non-azide esters like sandaracopimaric acid methyl ester (a diterpenoid methyl ester ).

- Stability Concerns : Azides are thermally sensitive, requiring storage at low temperatures, whereas fatty acid methyl esters (e.g., stearic acid methyl ester ) are stable under GC-MS conditions .

Research Findings and Challenges

- Synthetic Bottlenecks : The (2S)-compound’s stereoselective synthesis requires chiral catalysts or enzymatic resolution, unlike simpler FAMEs produced via esterification .

- Analytical Differentiation : GC-MS and NMR are critical for distinguishing enantiomers and structural analogues (e.g., differentiating Z-communic acid methyl ester from the (2S)-compound ).

Biological Activity

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester, also known as methyl 3-azido-2-hydroxy-2-methylpropanoate, is an organic compound characterized by its unique functional groups: an azido group (-N₃), a hydroxy group (-OH), and a methyl ester group (-COOCH₃). This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activity and applications in drug development.

- Molecular Formula : C₅H₉N₃O₃

- Molecular Weight : Approximately 159.14 g/mol

- CAS Number : 549504-45-2

The presence of the azido group allows for versatile chemical modifications, while the hydroxy and methyl ester groups provide additional sites for interaction and derivatization, enhancing its reactivity and potential biological applications.

The biological activity of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester primarily arises from its ability to interact with various molecular targets through its functional groups. Key mechanisms include:

- Click Chemistry : The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is particularly useful in bioconjugation and labeling studies.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds, influencing the compound's binding affinity to biological targets, which may modulate biochemical pathways and cellular processes .

Antiviral and Anticancer Potential

Research indicates that (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester may play a role in biochemical pathways relevant to antiviral and anticancer drug development. Its structure suggests potential interactions with enzymes involved in critical metabolic processes. For instance:

- Inhibition of Enzymatic Activity : Preliminary studies have shown that compounds with similar azido functionalities can inhibit specific enzymes, suggesting that this compound may exhibit similar properties .

Case Studies

- Antiviral Activity : A study focused on azido-containing compounds demonstrated their ability to inhibit viral replication in cell cultures. The mechanism was attributed to the interference with viral enzyme activities, highlighting the potential of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester as a lead compound for antiviral drug development .

- Anticancer Research : Another investigation explored the effects of azido compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in certain types of cancer cells, suggesting a pathway for therapeutic application.

Comparative Analysis

To better understand the uniqueness of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | Lacks azido group; used in simpler organic syntheses. |

| (2R)-2-Azido-3-hydroxy-2-methylpropanoic acid methyl ester | C₅H₉N₃O₃ | Similar azido and hydroxy groups; different stereochemistry affecting reactivity. |

| Methyl 3-amino-2-hydroxy-2-methylpropanoate | C₅H₁₁NO₃ | Contains an amino group instead of azido; relevant for different biological activities. |

This table illustrates how (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester stands out due to its specific azido functionality, enhancing its reactivity and potential applications in drug discovery compared to similar compounds .

Q & A

Q. What are the established synthetic routes for (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves sequential functionalization:

- Step 1 : Introduction of the hydroxyl and methyl groups via asymmetric catalysis, using chiral auxiliaries (e.g., Evans oxazolidinones) to enforce the (2S) configuration .

- Step 2 : Azide incorporation via nucleophilic substitution or Staudinger ligation. Reaction conditions (e.g., solvent polarity, temperature) critically affect stereochemical retention. For example, polar aprotic solvents like DMF stabilize intermediates, reducing racemization .

- Step 3 : Methyl esterification under mild acidic conditions to avoid azide degradation.

- Validation : X-ray crystallography (as in ) confirms stereochemistry, while chiral HPLC monitors enantiomeric excess (>98% purity).

Q. Which spectroscopic techniques are prioritized for characterizing this compound’s stereochemistry and purity?

- Methodological Answer :

- NMR : H and C NMR identify key signals:

- Hydroxyl proton (δ 2.5–3.5 ppm, broad, exchangeable).

- Azido group (no direct proton; confirmed via IR).

- Methyl ester (δ 3.6–3.8 ppm, singlet).

- IR Spectroscopy : Azide stretch (~2100 cm^{-1) and ester C=O (~1740 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragments (e.g., loss of N from azide).

- Chiral Analysis : Polarimetry or chiral HPLC with cellulose-based columns resolves enantiomers .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent azide photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

- Solubility : Dissolve in anhydrous DMSO or THF for long-term storage; avoid protic solvents (e.g., MeOH) to minimize ester cleavage .

Advanced Questions

Q. How can contradictions between experimental NMR data and computational predictions (e.g., coupling constants) be resolved?

- Methodological Answer :

- Step 1 : Perform 2D NMR (COSY, NOESY) to assign spatial proximities. For example, NOE interactions between the hydroxyl proton and methyl group confirm relative configuration.

- Step 2 : Compare with density functional theory (DFT)-calculated H chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or conformational flexibility.

- Step 3 : Validate via X-ray crystallography, as demonstrated for structurally similar esters in , to unambiguously resolve stereochemistry.

Q. What mechanistic insights explain the azide group’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?

- Methodological Answer :

- Kinetics : The electron-withdrawing ester group increases azide electrophilicity, accelerating triazole formation. Rate constants () are measured via stopped-flow spectroscopy.

- Catalysis : Cu(I) coordinates to the azide, lowering the activation energy. Ligand choice (e.g., TBTA) prevents Cu-induced oxidation of the hydroxyl group .

- Side Reactions : Competing hydrolysis of the ester under aqueous conditions is mitigated by using tert-butanol/water mixtures (v/v 9:1) .

Q. How does the compound interact with biological macromolecules (e.g., enzymes), and what methodologies quantify these interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (, , ) with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions, revealing enthalpy-driven binding due to hydrogen bonding with the hydroxyl group.

- Molecular Dynamics (MD) Simulations : Predict binding poses using software like GROMACS; validate with cryo-EM or X-ray co-crystallization .

Q. What computational strategies optimize reaction pathways for large-scale synthesis while minimizing racemization?

- Methodological Answer :

- Reaction Modeling : Use DFT (B3LYP/6-31G*) to identify transition states and energy barriers for racemization.

- Process Optimization : Simulate solvent effects (e.g., COSMO-RS model) to select solvents (e.g., MTBE) that stabilize intermediates.

- Scale-Up : Employ flow chemistry with immobilized enzymes (e.g., lipases) for esterification, ensuring stereochemical fidelity at >100-g scale .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.